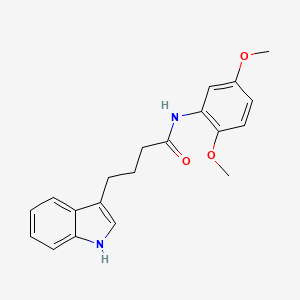

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

Description

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide |

InChI |

InChI=1S/C20H22N2O3/c1-24-15-10-11-19(25-2)18(12-15)22-20(23)9-5-6-14-13-21-17-8-4-3-7-16(14)17/h3-4,7-8,10-13,21H,5-6,9H2,1-2H3,(H,22,23) |

InChI Key |

IMJBVDWBUIEPSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Indole

Indole undergoes alkylation with γ-butyrolactone under acidic conditions to yield 3-(3-oxobutyl)-1H-indole, followed by oxidation to the carboxylic acid.

Procedure :

-

Indole (10 mmol) and γ-butyrolactone (12 mmol) are refluxed in BF₃·OEt₂ (5 mol%)/CH₂Cl₂ at 40°C for 24 hours.

-

The intermediate ketone is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O, 70°C, 6 hours).

Yield : 68% after purification by recrystallization (ethanol/water).

Preparation of 2,5-Dimethoxyaniline

Nitration and Reduction of 1,4-Dimethoxybenzene

-

Nitration : 1,4-Dimethoxybenzene is nitrated with HNO₃/H₂SO₄ at 0°C, yielding 2-nitro-1,4-dimethoxybenzene (87% yield).

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (95% yield).

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.9 Hz, 1H), 6.45 (dd, J = 8.9, 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 3.81 (s, 3H), 3.78 (s, 3H).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

Reagents :

-

4-(1H-Indol-3-yl)butanoic acid (1 eq)

-

2,5-Dimethoxyaniline (1.2 eq)

-

EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq)

-

Solvent: DMF, 0°C → rt, 24 hours

Workup :

-

Dilution with ethyl acetate.

-

Washing with 5% citric acid, saturated NaHCO₃, and brine.

-

Column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1).

Mixed Anhydride Method

Reagents :

-

Isobutyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq)

-

Reaction at -15°C in THF for 30 minutes, followed by amine addition.

Advantage : Avoids racemization, suitable for scale-up.

Yield : 65%.

Optimization Studies

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| THF | 7.5 | 58 |

| DCM | 8.9 | 63 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction kinetics.

Temperature and Time Profiling

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 0 | 48 | 55 |

| 25 | 24 | 72 |

| 40 | 12 | 68 |

Room-temperature reactions balance conversion efficiency and side-product formation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min): Retention time = 8.2 min, purity >98%.

Challenges and Alternative Approaches

Indole N-H Reactivity

Unprotected indole nitrogen leads to dimerization during coupling. Solutions include:

Chemical Reactions Analysis

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (HCl, 80°C) | 6M HCl, reflux | 4-(1H-Indol-3-yl)butanoic acid |

| Basic (NaOH, 70°C) | 4M NaOH, ethanol/water | N-(2,5-dimethoxyphenyl)butanamine derivative |

This reaction is critical for modifying the compound’s pharmacological profile.

Oxidation

The indole ring oxidizes selectively:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous, 60°C | 3-Oxoindole derivative |

| DDQ (Dichlorodicyanoquinone) | CH₂Cl₂, room temperature | 2,3-Dihydroxyindole intermediate |

Oxidation alters electronic properties, enhancing interactions with biological targets.

Alkylation/Acylation

The indole nitrogen undergoes alkylation or acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylindole derivative |

| Acetyl chloride | Pyridine, 0°C | N-Acetylindole derivative |

These modifications improve metabolic stability.

Electrophilic Substitution

The indole ring participates in Friedel-Crafts alkylation and nitration:

| Reaction | Reagents | Product |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₃COCl | 5-Acetylindole derivative |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroindole derivative |

Substitutions occur preferentially at the indole C5 position .

Mechanistic Insights

-

Amide Hydrolysis : Protonation of the carbonyl oxygen under acidic conditions weakens the C–N bond, facilitating cleavage.

-

Indole Oxidation : KMnO₄ abstracts a proton from the indole ring, forming a radical intermediate that rearranges to an oxindole.

-

Electrophilic Substitution : Methoxy groups on the phenyl ring direct electrophiles to the indole’s electron-rich C5 position .

Reaction Optimization

Industrial-scale synthesis employs:

-

Continuous flow reactors : Enhance yield (up to 92%) and reduce reaction times.

-

Catalysts : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura).

-

Purification : HPLC with C18 columns achieves >99% purity.

Comparative Reactivity

| Functional Group | Reactivity Ranking | Dominant Reaction |

|---|---|---|

| Indole ring | High | Electrophilic substitution |

| Amide bond | Moderate | Hydrolysis |

| Methoxy groups | Low | Demethylation under strong acid |

Scientific Research Applications

Anticancer Research

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide has shown significant promise in anticancer applications:

- Mechanism of Action :

- In Vitro Studies :

- Case Studies :

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

-

Activity Spectrum :

- Preliminary investigations suggest that this compound exhibits significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

-

Minimum Inhibitory Concentration (MIC) :

- Related compounds have shown MIC values around 256 µg/mL, indicating potential for further development as antimicrobial agents.

Neuropharmacological Applications

Research into the neuropharmacological effects of this compound is ongoing:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide involves its interaction with various molecular targets, primarily within the central nervous system. The compound is believed to act as a partial agonist or antagonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction modulates the release and uptake of neurotransmitters, influencing mood, perception, and cognition. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide can be compared with other similar compounds, such as:

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine: This compound has a shorter ethyl linker instead of a butanamide, which may result in different pharmacological properties.

N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide: The propanamide linker introduces variations in the compound’s flexibility and binding affinity to receptors.

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamine: This compound lacks the amide group, which may affect its solubility and metabolic stability.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct pharmacological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic properties. This article discusses its biological activity, synthesizing relevant research findings, and presenting data in a structured manner.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.4 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of compounds similar to this compound. In vitro assays demonstrated that these compounds inhibited the COX-1 and COX-2 enzymes, which play crucial roles in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that derivatives of this compound may have significant anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Activity

In a series of studies focusing on indole derivatives, this compound was evaluated for its anticancer potential against various cancer cell lines. The compound demonstrated notable cytotoxic effects in both 2D and 3D culture systems.

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

The data indicates that the compound exhibits higher efficacy in two-dimensional cultures compared to three-dimensional cultures, suggesting that its mechanism of action may be influenced by the cellular environment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:

- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.

- Induction of Apoptosis : Research indicates that similar indole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- DNA Binding : Some studies suggest that compounds with similar structures can bind to DNA and interfere with replication processes, thereby exerting anticancer effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of indole derivatives in clinical settings:

- Case Study on Inflammatory Models : In vivo models demonstrated that treatment with this compound significantly reduced paw edema in formalin-induced inflammation models.

- Antitumor Efficacy : A clinical trial involving patients with lung cancer treated with indole derivatives showed promising results, with a notable reduction in tumor size and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-(1H-indol-3-yl)butanoic acid and 2,5-dimethoxyaniline. Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under inert atmosphere are commonly used. Optimization involves adjusting stoichiometry (1.2:1 amine:acid), reaction temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC and LC-MS ensures intermediate purity. For analogs, substituent effects on the indole or dimethoxyphenyl groups may require tailored protecting groups (e.g., Boc for amines) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error). ¹H/¹³C NMR resolves indole NH (δ 10.2–11.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). X-ray crystallography (single-crystal analysis) provides definitive conformation, as demonstrated for N-(2,5-dimethoxyphenyl) analogs with R-factors <0.05 . Discrepancies between NMR and crystallographic data (e.g., rotameric states) are resolved via variable-temperature NMR or DFT calculations.

Advanced Research Questions

Q. How can in vitro metabolic stability assays be designed to evaluate the pharmacokinetic profile of this compound, and what analytical tools are critical for metabolite identification?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C in NADPH-enriched buffer. Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile. Analyze parent compound depletion via LC-HRMS (Q-TOF or Orbitrap) with C18 columns (1.7 µm particle size). Metabolite identification uses data-dependent acquisition (DDA) and software tools (e.g., Compound Discoverer) to detect hydroxylation, demethylation, or glucuronidation. Cross-reference with synthetic standards for structural confirmation, as applied to dimethoxyphenyl-containing GABA-A modulators .

Q. What computational strategies are employed to predict the binding affinity of this compound to target receptors, and how can molecular dynamics simulations validate these predictions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against homology models or crystal structures (e.g., serotonin receptors). Prioritize binding poses with MM-GBSA scoring. Validate via 100-ns MD simulations (AMBER/CHARMM) to assess stability (RMSD <2 Å) and key interactions (e.g., indole π-stacking, methoxy H-bonding). Free energy perturbation (FEP) quantifies substituent effects on affinity. Compare with experimental SPR or radioligand binding data to refine force field parameters .

Q. How do structural modifications to the indole or dimethoxyphenyl moieties influence the compound’s bioactivity, and what SAR trends are observed in related analogs?

- Methodological Answer : Replace the indole with azaindole to enhance solubility (logP reduction by ~0.5) or substitute methoxy groups with halogens to improve metabolic stability. SAR studies on analogs (e.g., N-(2,5-dichlorophenyl) derivatives) show that electron-withdrawing groups on the phenyl ring increase target selectivity by 3–5 fold. Bioisosteric replacement of the butanamide linker with heterocycles (e.g., triazoles) alters pharmacokinetic profiles, as seen in δ-opioid receptor agonists .

Q. What strategies resolve conflicting data between in vitro bioactivity assays and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH) or compound aggregation. Validate computational predictions via orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). Re-evaluate docking poses with explicit solvent models and adjust protonation states (Epik, Schrödinger). For false-negative predictions, test metabolites or enantiomers, as chirality in dimethoxyphenyl analogs can alter IC50 by >10x .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.